1-[(3,4-Difluorophenyl)methyl]azetidin-3-ol
CAS No.: 1548352-59-5
Cat. No.: VC3191308
Molecular Formula: C10H11F2NO
Molecular Weight: 199.2 g/mol
* For research use only. Not for human or veterinary use.
![1-[(3,4-Difluorophenyl)methyl]azetidin-3-ol - 1548352-59-5](/images/structure/VC3191308.png)
Specification
CAS No. | 1548352-59-5 |
---|---|
Molecular Formula | C10H11F2NO |
Molecular Weight | 199.2 g/mol |
IUPAC Name | 1-[(3,4-difluorophenyl)methyl]azetidin-3-ol |
Standard InChI | InChI=1S/C10H11F2NO/c11-9-2-1-7(3-10(9)12)4-13-5-8(14)6-13/h1-3,8,14H,4-6H2 |
Standard InChI Key | JPZKDYQNUQEDBE-UHFFFAOYSA-N |
SMILES | C1C(CN1CC2=CC(=C(C=C2)F)F)O |
Canonical SMILES | C1C(CN1CC2=CC(=C(C=C2)F)F)O |
Introduction
Chemical Structure and Physical Properties
1-[(3,4-Difluorophenyl)methyl]azetidin-3-ol consists of an azetidin-3-ol core structure with a 3,4-difluorophenylmethyl substituent on the nitrogen atom. The compound's structural framework contributes to its distinctive chemical behavior and potential biological activities.
Structural Characteristics
The molecular architecture of 1-[(3,4-Difluorophenyl)methyl]azetidin-3-ol features a strained four-membered azetidine ring with a hydroxyl group at the 3-position. The nitrogen atom of the azetidine ring is substituted with a (3,4-difluorophenyl)methyl group, creating a molecule with specific spatial and electronic properties that influence its reactivity and biological interactions.
Physical and Chemical Properties
The compound demonstrates characteristic physical and chemical properties as summarized in the following comprehensive data table:
Property | Value |
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Common Name | 1-[(3,4-Difluorophenyl)methyl]azetidin-3-ol |
CAS Number | 1548352-59-5 |
Molecular Formula | C₁₀H₁₁F₂NO |
Molecular Weight | 199.20 g/mol |
Physical State | Not specified in available data |
Boiling Point | Not available in current literature |
Melting Point | Not available in current literature |
Solubility | Likely soluble in polar organic solvents based on similar compounds |
Structural Classification | Azetidine derivative |
The compound belongs to the broader class of azetidine derivatives, which are characterized by a four-membered ring containing one nitrogen atom . The presence of two fluorine atoms in the 3,4-positions of the phenyl ring likely contributes to enhanced metabolic stability and altered lipophilicity compared to non-fluorinated analogs.
Synthetic Approaches and Methodology
Reaction Conditions and Considerations
For the synthesis of related azetidine derivatives, reaction conditions typically include:
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Use of inert solvents such as 1-4C aliphatic alcohols (ethanol or methanol), tetrahydrofuran, or dichloromethane .
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Employment of appropriate bases such as sodium hydrogen carbonate, triethylamine, or dimethylaminopyridine .
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Temperature control, with reactions often conducted at temperatures ranging from 0°C to the boiling point of the reaction medium .
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Purification procedures that may involve column chromatography, recrystallization, or distillation techniques.
Pharmacological Profile and Biological Activity
Structure-Activity Relationships
The structural features of 1-[(3,4-Difluorophenyl)methyl]azetidin-3-ol that may contribute to its biological activity include:
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The strained azetidine ring, which provides a unique spatial arrangement that can influence binding to biological targets.
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The hydroxyl group at the 3-position, offering hydrogen bonding capabilities that may enhance interactions with protein binding sites.
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The 3,4-difluorophenyl moiety, which likely alters the electronic properties and metabolic stability of the molecule compared to non-fluorinated analogs. Fluorine substitution is known to enhance bioavailability and metabolic stability in pharmaceutical compounds.
Analytical Characterization
Spectroscopic Properties
Based on predictions for similar structures, 1-[(3,4-Difluorophenyl)methyl]azetidin-3-ol would likely demonstrate characteristic spectroscopic properties that facilitate its identification and characterization:
Mass Spectrometry
For compounds structurally similar to 1-[(3,4-Difluorophenyl)methyl]azetidin-3-ol, the following mass spectrometry data might be expected:
Adduct | m/z | Predicted Collision Cross Section (Ų) |
---|---|---|
[M+H]⁺ | 200.09 | ~146.0 |
[M+Na]⁺ | 222.07 | ~152.4 |
[M+NH₄]⁺ | 217.11 | ~150.1 |
[M-H]⁻ | 198.07 | ~142.7 |
These values are extrapolated from data for the related compound 3-[(2,4-difluorophenyl)methyl]azetidin-3-ol , adjusted for the structural differences.
Comparative Analysis with Structurally Related Compounds
Structural Analogs and Derivatives
Several structurally related compounds provide context for understanding the properties and potential applications of 1-[(3,4-Difluorophenyl)methyl]azetidin-3-ol:
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3-[(2,4-difluorophenyl)methyl]azetidin-3-ol: This structural isomer differs in the position of the fluorine atoms on the phenyl ring (2,4 vs. 3,4) and the position of substitution on the azetidine ring .
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3-(3,4-difluorophenyl)azetidin-3-ol: This analog lacks the methylene linker between the azetidine and the difluorophenyl group, resulting in direct attachment of the phenyl ring to the azetidine .
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Compounds featuring the 1-(3-fluoropropyl)azetidin-3-yl moiety: These compounds, such as those described in patent literature, represent more complex derivatives with additional functional groups and modified substitution patterns .
Structure-Based Comparison
The following table presents a comparative analysis of 1-[(3,4-Difluorophenyl)methyl]azetidin-3-ol with its structural analogs:
Compound | Molecular Formula | Molecular Weight | Key Structural Differences |
---|---|---|---|
1-[(3,4-Difluorophenyl)methyl]azetidin-3-ol | C₁₀H₁₁F₂NO | 199.20 | Reference compound |
3-[(2,4-difluorophenyl)methyl]azetidin-3-ol | C₁₀H₁₁F₂NO | 199.20 | Different position of fluorine atoms (2,4 vs. 3,4) and attachment point on azetidine |
3-(3,4-difluorophenyl)azetidin-3-ol | C₉H₉F₂NO | 185.17 | Lacks methylene linker between azetidine and phenyl ring |
Research Applications and Future Directions
Current Research Focus
The development and study of compounds like 1-[(3,4-Difluorophenyl)methyl]azetidin-3-ol represent an active area of pharmaceutical research, particularly in the context of:
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Novel therapeutic agents for metabolic disorders, including potential treatments for obesity .
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Structure-activity relationship studies to optimize the pharmacological properties of azetidine-containing compounds.
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Development of synthetic methodologies for the efficient preparation of structurally diverse azetidine derivatives.
Future Research Directions
Several promising avenues for future research on 1-[(3,4-Difluorophenyl)methyl]azetidin-3-ol and related compounds include:
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Comprehensive pharmacological profiling to elucidate the specific biological activities and therapeutic potential of this compound.
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Optimization of synthetic routes to improve yield, purity, and scalability for potential industrial applications.
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Development of structure-activity relationship models to guide the design of next-generation azetidine derivatives with enhanced efficacy and selectivity.
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Investigation of potential applications beyond traditional pharmaceutical uses, such as in chemical biology or as synthetic building blocks.
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